Protopine hydrochloride Protopine hydrochloride
Brand Name: Vulcanchem
CAS No.: 6164-47-2
VCID: VC0000098
InChI: InChI=1S/C20H19NO5.ClH/c1-21-5-4-13-7-18-19(25-10-24-18)8-14(13)16(22)6-12-2-3-17-20(15(12)9-21)26-11-23-17;/h2-3,7-8H,4-6,9-11H2,1H3;1H
SMILES: CN1CCC2=CC3=C(C=C2C(=O)CC4=C(C1)C5=C(C=C4)OCO5)OCO3.Cl
Molecular Formula: C20H20ClNO5
Molecular Weight: 389.8 g/mol

Protopine hydrochloride

CAS No.: 6164-47-2

VCID: VC0000098

Molecular Formula: C20H20ClNO5

Molecular Weight: 389.8 g/mol

Purity: ≥ 98 %

* For research use only. Not for human or veterinary use.

Protopine hydrochloride - 6164-47-2

Description

Protopine hydrochloride is a derivative of protopine, an alkaloid found in plants such as opium poppy (Papaveraceae) and Corydalis tubers . Protopine itself is derived from the benzylisoquinoline alkaloid (S)-Reticuline through a series of enzymatic transformations . It has been identified as a histamine H1 receptor inhibitor, an antiplatelet agent, and an analgesic . Additionally, studies suggest protopine can affect cell adhesion and suppress inflammatory responses .

Protopine hydrochloride specifically, has demonstrated potential as a Ca2+ channel blocker, possessing anti-parasitic, antimicrobial, and anti-inflammatory properties . Its use can be detected in urine samples using gas chromatography-mass spectrometry following acid hydrolysis and liquid-liquid extraction . Other compounds related to protopine include cryptopine , which shares a similar structure as protopine, and is found in opium alkaloids . These compounds are of interest in pharmacological research due to their varied biological activities .

CAS No. 6164-47-2
Product Name Protopine hydrochloride
Molecular Formula C20H20ClNO5
Molecular Weight 389.8 g/mol
IUPAC Name 15-methyl-7,9,19,21-tetraoxa-15-azapentacyclo[15.7.0.04,12.06,10.018,22]tetracosa-1(17),4,6(10),11,18(22),23-hexaen-3-one;hydrochloride
Standard InChI InChI=1S/C20H19NO5.ClH/c1-21-5-4-13-7-18-19(25-10-24-18)8-14(13)16(22)6-12-2-3-17-20(15(12)9-21)26-11-23-17;/h2-3,7-8H,4-6,9-11H2,1H3;1H
Standard InChIKey NWNVDSJZGYDVQW-UHFFFAOYSA-N
SMILES CN1CCC2=CC3=C(C=C2C(=O)CC4=C(C1)C5=C(C=C4)OCO5)OCO3.Cl
Canonical SMILES CN1CCC2=CC3=C(C=C2C(=O)CC4=C(C1)C5=C(C=C4)OCO5)OCO3.Cl
Purity ≥ 98 %
Synonyms 4,6,7,14-tetrahydro-5-methyl-bis(1,3)benzodioxolo(4,5-c-5',6'-g)azecin-13(5H)-one
fumarine
protopine
protopine hydrochloride
protopine mesylate
Reference - Ko et al., Jap. J. Pharmacol. (1992) 58:1- Kardos et al., Arzneim-Forsch.(1986) 36(6):939-940
PubChem Compound 22543
Last Modified Sep 13 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator